2-[2-(4-Nonylphenoxy)ethoxy]ethanol

Catalog No.
S1487766
CAS No.
68412-54-4
M.F
C19H32O3
M. Wt
308.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(4-Nonylphenoxy)ethoxy]ethanol

CAS Number

68412-54-4

Product Name

2-[2-(4-Nonylphenoxy)ethoxy]ethanol

IUPAC Name

2-[2-(4-nonylphenoxy)ethoxy]ethanol

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

InChI

InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)22-17-16-21-15-14-20/h10-13,20H,2-9,14-17H2,1H3

InChI Key

BLXVTZPGEOGTGG-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCO

Solubility

Turned cloudy with 10.5 mg/mL, remained cloudy after 10 mL added. (NTP, 1992)
>1000 mg/l

Synonyms

α-(Nonylphenyl)-ω-hydroxy-poly(oxy-1,2-ethanediyl) Branched Polymer, Manual Registration, Generic Registration;

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCO

Limited Applications:

While 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, also known as Nonoxynol-4, has various industrial applications, its use in scientific research is limited due to growing concerns about its potential environmental and health risks. These concerns stem from the presence of nonylphenol, a breakdown product of Nonoxynol-4, which is classified as a substance of very high concern by the European Union due to its endocrine-disrupting properties [].

Alternative Surfactants:

Researchers are increasingly opting for alternative surfactants with less harmful environmental profiles for their studies. These alternatives often possess similar functional properties to Nonoxynol-4 but lack the concerning breakdown products [].

Historical Use:

In the past, Nonoxynol-4 has been used in some scientific research applications, including:

  • Cell biology: Studying membrane permeability and protein-lipid interactions [].
  • Microbiology: Investigating the antimicrobial activity of various compounds [].

However, due to the aforementioned concerns and the availability of safer alternatives, the use of Nonoxynol-4 in these areas of research is declining.

Current Research:

The current scientific research on 2-[2-(4-Nonylphenoxy)ethoxy]ethanol primarily focuses on understanding its environmental fate and potential risks. This research includes:

  • Investigating the breakdown pathways of Nonoxynol-4 in the environment [].
  • Assessing the potential effects of Nonoxynol-4 and its breakdown products on aquatic organisms [].

2-[2-(4-Nonylphenoxy)ethoxy]ethanol is a nonylphenol ethoxylate (NPE) []. NPEs are a class of nonionic surfactants, meaning they have a hydrophilic (water-loving) head group and a lipophilic (fat-loving) tail group. This amphiphilic nature allows them to reduce surface tension in water, making them useful in detergents, emulsifiers, and wetting agents.

The significance of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol in scientific research is overshadowed by the broader category of NPEs. Research on NPEs primarily focuses on their environmental impact due to concerns about their breakdown products, nonylphenol (NP), which are endocrine disruptors.


Molecular Structure Analysis

The key feature of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol is its structure. It consists of three main parts:

  • Nonylphenol group (C9H19-Ph): A branched hydrocarbon chain (nonyl) attached to a benzene ring (phenol) []. This lipophilic tail provides surface activity.
  • Ethoxy chain (-(CH2CH2O)-): A chain of ethylene oxide units (EO) connects the nonylphenol group to the ethanol group. The number of EO units determines the hydrophilicity of the molecule. In 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, there are likely two EO units based on the name.
  • Ethanol group (CH2CH2OH): A polar group with a hydroxyl (-OH) functionality, contributing to the water solubility of the molecule [].

The combination of these features creates an amphiphilic molecule with potential applications in various industrial processes.


Chemical Reactions Analysis

  • Hydrolysis: The ethoxy chain can break down under acidic or basic conditions, releasing ethylene glycol and the nonylphenol derivative.
  • Oxidation: The nonylphenol group can be susceptible to oxidation, potentially leading to the formation of quinone derivatives.

Synthesis

The synthesis of NPEs, including 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, typically involves the reaction of nonylphenol with ethylene oxide under controlled temperature and pressure conditions in the presence of a catalyst.


Physical And Chemical Properties Analysis

  • Appearance: Light yellow to colorless viscous liquid.
  • Melting point: Typically below room temperature for short-chain NPEs.
  • Boiling point: Decomposes before boiling.
  • Solubility: Soluble in water, alcohols, and many organic solvents.

2-[2-(4-Nonylphenoxy)ethoxy]ethanol itself has limited information on safety hazards. However, concerns lie with the potential breakdown product, nonylphenol (NP). NP is classified as a substance of very high concern (SVHC) by the European Chemicals Agency (ECHA) due to its endocrine-disrupting properties []. Chronic exposure to NP has been linked to potential effects on reproductive health and development.

Physical Description

Ethoxylated nonylphenol appears as colorless liquid or white solid with a mild odor. May float or sink in water. A low molecular-weight polymer. Used as a non-ionic surfactant, as an emulsifier, or as a metal cleaner, depending on the degree of polymerization.
Liquid

XLogP3

5.6

Flash Point

greater than 140 °F (burns with difficulty) (USCG, 1999)

Density

0.99 to 1.07 at 77 °F (USCG, 1999)

Melting Point

42-43 °C

UNII

U4A966MO25

GHS Hazard Statements

Aggregated GHS information provided by 4634 companies from 60 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 9 of 4634 companies. For more detailed information, please visit ECHA C&L website;
Of the 59 notification(s) provided by 4625 of 4634 companies with hazard statement code(s):;
H302 (56.99%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (68.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (25.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (75.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (89.77%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

20427-84-3
9016-45-9
26027-38-3

Use Classification

Cosmetics -> Cleansing; Emulsifying; Surfactant

General Manufacturing Information

Asphalt paving, roofing, and coating materials manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Pharmaceutical and medicine manufacturing
Services
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Utilities
Wholesale and retail trade
Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.
Ethanol, 2-[2-(4-nonylphenoxy)ethoxy]-: ACTIVE
Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-: ACTIVE
Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-, branched: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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